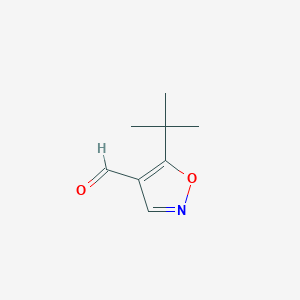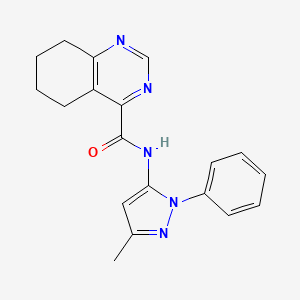![molecular formula C19H27NO3 B2373957 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902926-13-9](/img/structure/B2373957.png)
4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Again, without specific information on “4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide”, it’s challenging to provide an analysis of its chemical reactions. The reactivity of similar compounds would depend on the specific functional groups present and their positions in the molecule .Applications De Recherche Scientifique
Synthesis and Polymer Applications
One study discusses the synthesis and properties of ortho-linked polyamides derived from similar tert-butyl and benzamide compounds. These polyamides, characterized by flexible main-chain ether linkages and ortho-phenylene units, exhibit significant solubility in polar solvents, high thermal stability, and the ability to form transparent, flexible films. This suggests potential applications in materials science, specifically in developing high-performance polymers for various industrial and technological uses (Hsiao, Yang, & Chen, 2000).
Antitumor Activity
Another research area involves the synthesis of compounds with tert-butyl and benzamide structures for biological activity assessment. A study focusing on a compound structurally related to 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide demonstrated good antitumor activity against specific cancer cell lines, highlighting the potential for developing new therapeutic agents (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015).
Antioxidant Properties
The investigation into the antioxidant properties of synthetic phenolic antioxidants and their metabolites also provides a relevant context. Such studies suggest that tert-butyl-based compounds could have significant bioactive properties, including acting as antioxidants, which could be beneficial in pharmaceuticals, food preservation, and polymer stabilization (Li, Cui, Chen, Liao, & Ma, 2019).
Electrochemical Synthesis
Research on the electrochemical synthesis of benzoxazole derivatives, involving compounds with tert-butyl groups, highlights the potential for developing green and efficient synthesis methods for complex organic molecules. This approach could be relevant for synthesizing a wide range of organic compounds, including those with pharmaceutical and material applications (Salehzadeh, Nematollahi, & Hesari, 2013).
Antimicrobial Activity
Finally, the synthesis of novel compounds with tert-butyl, benzimidazole, benzoxazole, and benzothiazole derivatives that showed excellent broad-spectrum antimicrobial activity against both bacterial and fungal strains indicates the potential for these compounds in developing new antimicrobial agents (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Mécanisme D'action
Target of Action
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been reported to be useful as immunomodulators . This suggests that the compound may interact with components of the immune system, although the specific targets remain to be identified.
Mode of Action
Given its potential role as an immunomodulator , it may interact with its targets to modulate immune responses This could involve binding to specific receptors or enzymes, altering their activity, and thereby influencing immune cell function
Biochemical Pathways
As an immunomodulator , it could potentially influence a variety of immune-related pathways, such as cytokine production, cell proliferation, or apoptosis. The downstream effects would depend on the specific immune cells and pathways involved.
Result of Action
As a potential immunomodulator , it might alter immune cell function, potentially leading to changes in immune responses. This could have implications for the treatment of various diseases, including cancer and infectious diseases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-19(2,3)14-6-4-13(5-7-14)18(21)20-15-8-9-16-17(12-15)23-11-10-22-16/h4-7,15-17H,8-12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDMRSHXOPZQEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)
![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2373876.png)
![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)

![5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)](/img/structure/B2373886.png)

![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)



